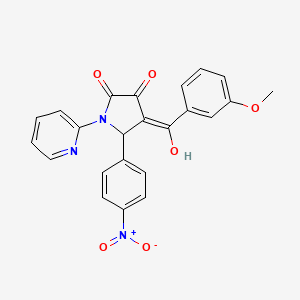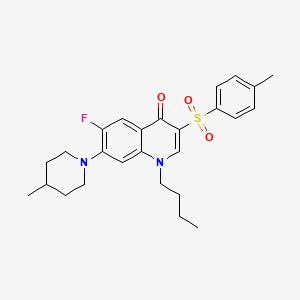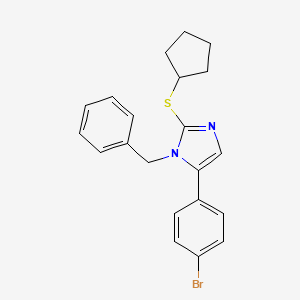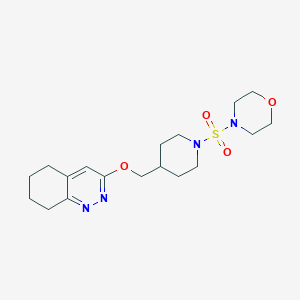![molecular formula C16H20F3NO4 B2857881 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid CAS No. 2230802-85-2](/img/structure/B2857881.png)
6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 347.33 . Its IUPAC name is 6-((tetrahydrofuran-3-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate . The InChI code is 1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, exhibits strong fluorescence in a wide pH range, making it a potential tool for biomedical analysis. This compound, due to its large Stokes' shift, high molar absorptivity, and fluorescence quantum yield, is well-suited for use in aqueous environments. Its stability under light and heat further enhances its applicability in fluorescent labeling for carboxylic acids determination (Hirano et al., 2004).
In Vitro and In Vivo Evaluation as an Antagonist
A specific 6-methoxy-substituted compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, due to its excellent in vitro profile and significant unbound fraction in human plasma, shows promise in the prevention and treatment of osteoporosis. This research indicates the potential of such compounds in clinical applications, including their synthesis for metabolism and safety studies (Hutchinson et al., 2003).
Synthesis and Catalytic Applications
6-Methoxy-2,2-dimethyl-3-oxo-5-phenyl-2,3-dihydropyridine-4-carboxylic acid methyl ester, a derivative of 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, has been synthesized and structurally confirmed. This synthesis demonstrates the potential for creating diverse heterocyclic derivatives under oxidative carbonylation conditions. Such compounds could be valuable in developing new catalytic processes and materials in organic chemistry (Bacchi et al., 2005).
Development of Cytostatic Agents
6-Alkyl-12-formylindolo[2,1-a]isoquinolines, related to 6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline, have been synthesized and found to bind to the estrogen receptor with varying affinities. These compounds have exhibited potent cytostatic activity against human breast cancer cells, suggesting their potential as therapeutic agents in oncology (Polossek et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
6-(oxolan-3-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2HF3O2/c1-2-14(17-10-11-4-6-16-9-11)7-12-3-5-15-8-13(1)12;3-2(4,5)1(6)7/h1-2,7,11,15H,3-6,8-10H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANCKRVDHRNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)


![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)


